

An In-depth Technical Guide to 6-Aminopicolinaldehyde: Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-6-pyridinecarboxaldehyde

Cat. No.: B1290439

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminopicolinaldehyde, systematically known as 6-aminopyridine-2-carbaldehyde, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with an amino group and a reactive aldehyde, makes it a valuable building block for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of its synonyms, chemical structure, detailed synthetic protocols, and characterization data.

Chemical Structure and Synonyms

The core structure of 6-aminopicolinaldehyde consists of a pyridine ring with an amino group (-NH₂) at the 6-position and a formyl group (-CHO) at the 2-position.

Systematic Name: 6-Aminopyridine-2-carbaldehyde[1]

Common Synonyms:

- 6-Aminopicolinaldehyde[1]

- **2-Amino-6-pyridinecarboxaldehyde**[\[1\]](#)
- **6-Amino-2-pyridinecarboxaldehyde**[\[2\]](#)

Molecular Formula: C₆H₆N₂O[\[1\]](#)

Molecular Weight: 122.12 g/mol [\[1\]](#)

CAS Number: 332884-35-2[\[1\]](#)

The structural representation of 6-aminopicolinaldehyde is depicted in the diagram below.

Caption: Chemical structure of 6-aminopicolinaldehyde.

Synthesis Protocols

The synthesis of 6-aminopicolinaldehyde can be achieved through the oxidation of the corresponding methyl-substituted precursor, 2-amino-6-methylpyridine. A detailed experimental protocol is provided below.

Experimental Protocol: Oxidation of 2-Amino-6-methylpyridine

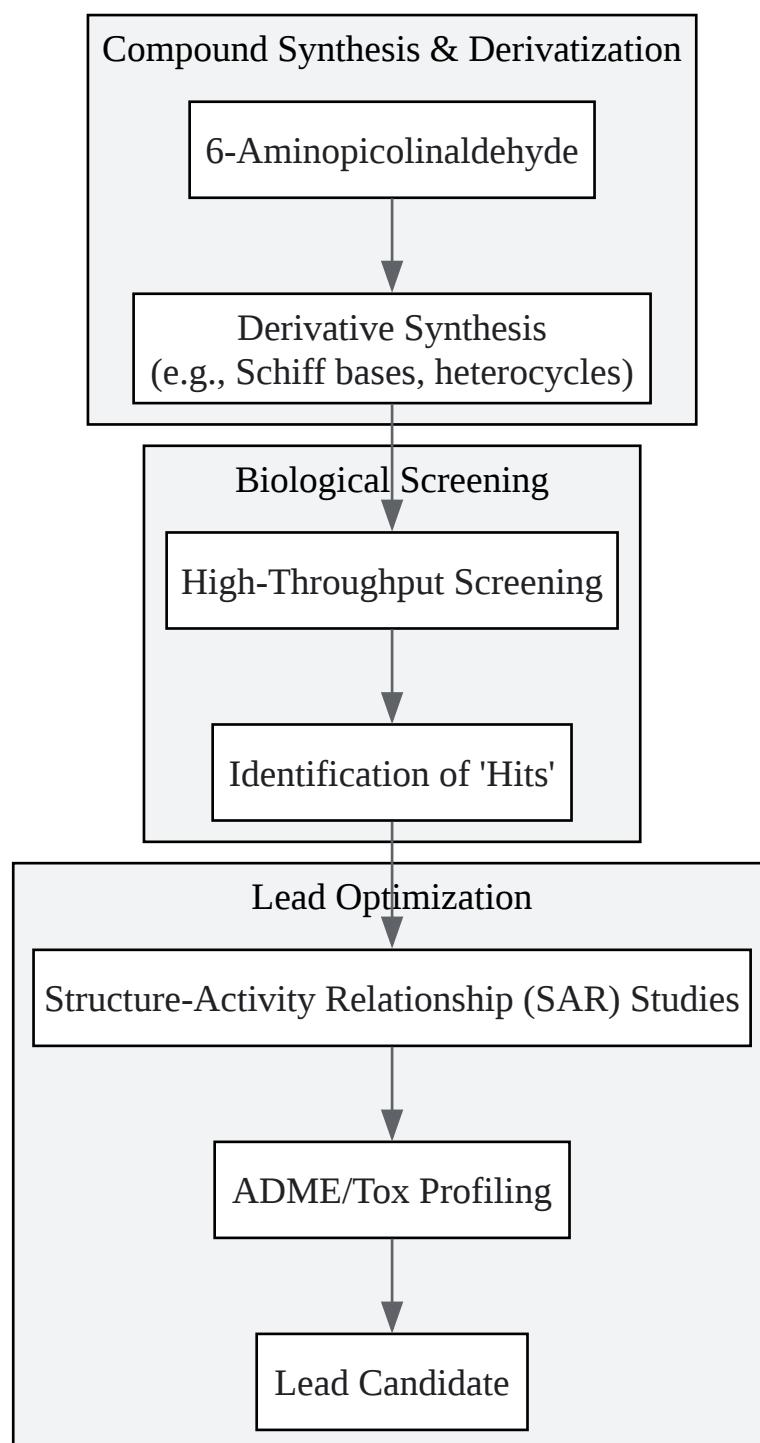
This procedure outlines the synthesis of 6-aminopyridine-2-carbaldehyde from 2-amino-6-methylpyridine.

Materials:

- 2-Amino-6-methylpyridine
- Selenium dioxide (SeO₂)
- Dioxane
- Water
- Sodium bicarbonate (NaHCO₃)

- Dichloromethane (CH_2Cl_2)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Ethyl acetate
- Hexane

Equipment:


- Round-bottom flask
- Reflux condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-6-methylpyridine (1.0 equivalent) in a mixture of dioxane and water (e.g., 10:1 v/v).
- Addition of Oxidizing Agent: To the stirred solution, add selenium dioxide (1.1 to 1.5 equivalents) portion-wise. The addition may be exothermic.
- Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the selenium byproduct.
- Extraction: Transfer the filtrate to a separatory funnel. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x volumes).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 6-aminopyridine-2-carbaldehyde.

The following diagram illustrates the workflow for the synthesis and purification of 6-aminopicolinaldehyde.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-6-pyridinecarboxaldehyde | C₆H₆N₂O | CID 23131418 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 6-Aminopicolinaldehyde: Structure, Synthesis, and Characterization]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290439#6-aminopicolinaldehyde-synonyms-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

